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Compound of Interest

2-Chloro-5-methylpyridine-3-
Compound Name:

boronic acid
CAS No.: 913835-86-6
Cat. No.: B1350387

Get Quote

Physicochemical Profile & Molecular Weight
Analysis[1][2]

The molecular weight (MW) of 2-Chloro-5-methylpyridine-3-boronic acid is not a static
integer in experimental settings. While the theoretical value is precise, the "effective" weight
differs due to isotopic distribution and thermodynamic instability (boroxine formation).

Core Specifications
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Parameter Technical Specification

Chemical Name 2-Chloro-5-methylpyridine-3-boronic acid

913835-86-6 (Primary); Note: Often confused
CAS Number with isomer 2-chloro-3-methyl-5-boronic acid
(CAS 1003043-40-0)

Molecular Formula CeH7BCINO:2
Average Molecular Weight 171.39 g/mol
Monoisotopic Mass 171.0258 Da
Physical State White to off-white powder

Soluble in DMSO, DMF, MeOH; Poorly soluble

Solubilit
Y in non-polar hydrocarbons

Mass Spectrometry & Isotopic Signature

For researchers using LC-MS for characterization, the "Average MW" is insufficient. You must
look for the specific isotopic envelope created by the interplay of Chlorine (3°ClI/37Cl) and Boron
(1OB/115)_

e Chlorine Effect: The 35Cl:37Cl ratio is approximately 3:1.
» Boron Effect: The 1°B:!1B ratio is approximately 1:4.

This creates a distinct "box-like" split in the molecular ion peak, which serves as a fingerprint
for structural validation.
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Figure 1: Isotopic distribution logic for MS identification. The M+2 peak is significant due to 3’Cl.

Stability & Stoichiometry: The "Variable Weight"
Problem

A common pitfall in drug development is assuming the commercial powder is 100% monomeric
boronic acid. In reality, boronic acids exist in a dynamic equilibrium with their dehydrated trimer
form, the boroxine.

Boroxine Dehydration Cycle
e Monomer MW: 171.39 g/mol

e Boroxine (Anhydride) MW: 459.11 g/mol (Effective monomer equivalent: ~153.04 g/mol )

Implication: If your sample has partially dehydrated (common after storage in desiccators),
weighing 171.4 mg may actually deliver more moles of boron reagent than calculated.
Conversely, high water content (hygroscopicity) dilutes the active mass.

Recommendation: Always characterize the material via *H-NMR in DMSO-ds before critical
reactions.

e Monomer: Shows a broad singlet at

~8.0-9.0 ppm (2H, B(OH)2).
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o Boroxine: Lacks the OH signal; shifts in aromatic protons may be observed.

Synthesis & Experimental Protocols
Synthesis Pathway

The most reliable route to 2-Chloro-5-methylpyridine-3-boronic acid avoids direct
electrophilic substitution (which favors the 5-position) and instead uses Directed Ortho-
Lithiation (DoM) or Halogen-Lithium Exchange.

Protocol: Halogen-Lithium Exchange (from 3-Bromo precursor)

Starting Material: 3-Bromo-2-chloro-5-methylpyridine.
e Reagent:n-Butyllithium (1.1 eq) or i-PrMgCl (TurboGrignard).

o Conditions: THF, -78°C (Strict temperature control is vital to prevent "Scrambling” or
nucleophilic attack on the chloro-pyridine ring).

e Quench: Triisopropyl borate (B(OiPr)s3).

e Hydrolysis: Mild acidic workup (NH4Cl or dilute HCI). Avoid strong acid to prevent
protodeboronation.

Optimized Suzuki-Miyaura Coupling Protocol

This specific boronic acid is prone to protodeboronation (loss of the B(OH)2 group) because the
pyridine nitrogen can coordinate to the metal center or facilitate base-catalyzed hydrolysis.

Recommended Conditions:
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Component Reagent/Condition Rationale
Bidentate ligand prevents
Pd(dppf)Cl2-DCM (3-5 L.
Catalyst catalyst deactivation by
mol%) -~ .
the pyridine nitrogen.
Milder than Na=COs; reduces
Base K3POa4 (2.0-3.0 eq) )
protodeboronation rates.
Agueous component promotes
Solvent 1,4-Dioxane / Water (4:1) transmetalation; Dioxane
solubilizes the heterocycle.
High enough for activation, low
Temperature 80-90°C enough to minimize thermal

decomposition.

| Stoichiometry | 1.2 — 1.5 equivalents | Excess boronic acid is required to compensate for the

boroxine/deboronation loss described in Section 2. |
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Start: 2-Cl-5-Me-Py-3-B(OH)2

(Check Purity via NMR)

Mix with Aryl Halide
Solvent: Dioxane/H20 (4:1)

:

Add Base (K3PO4)
Avoid strong bases like NaOH

Add Pd(dppf)CI2
(Inert Atmosphere)

Heat to 85°C
Monitor via LC-MS

/
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Figure 2: Optimized Suzuki coupling workflow highlighting the critical protodeboronation risk
point.

Handling & Storage Safety
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o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen).
» Desiccation: Do not store with strong desiccants unless boroxine formation is acceptable.

o Safety: Irritant. In case of contact, wash with copious water. The chloro-pyridine moiety can
be a sensitizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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